molecular formula C22H19N5O3S3 B2411236 N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1243097-30-4

N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2411236
CAS No.: 1243097-30-4
M. Wt: 497.61
InChI Key: DAEVNTVJEKTEMU-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S3 and its molecular weight is 497.61. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S3/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2-10H,11-13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEVNTVJEKTEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a thieno[2,3-e][1,2,4]triazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the methoxybenzyl group and thiol moiety enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antitumor Activity : Compounds based on thieno[2,3-e][1,2,4]triazolo-pyrimidine frameworks have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Several derivatives demonstrate selective antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as acetylcholinesterase.

Antitumor Activity

A study evaluated the antitumor potential of thieno[2,3-e][1,2,4]triazolo-pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The IC50 value for this compound was found to be comparable to standard chemotherapeutic agents like paclitaxel (PTX), with values around 27.6 μM for the compound and 29.3 μM for PTX .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. For instance:

  • Gram-positive bacteria : It has shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM depending on the structural modifications .
  • Gram-negative bacteria : Similar thieno derivatives have demonstrated activity against Escherichia coli and Klebsiella pneumoniae, indicating a broad spectrum of antimicrobial activity .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and bacterial survival.
  • Cell Cycle Arrest : Studies suggest that these compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Interaction with DNA : Some derivatives are believed to intercalate with DNA or inhibit topoisomerases.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A series of thieno derivatives were synthesized and tested against multiple cancer cell lines; results indicated significant cytotoxicity .
  • Antibacterial studies showed that modifications in the methoxy group significantly influenced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

The compound exhibits a range of biological activities that underline its potential as a therapeutic agent. These include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Research indicates that the compound could induce apoptosis in cancer cell lines. It is hypothesized that it may modulate signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL, suggesting potential as a broad-spectrum antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations. Mechanistic studies revealed upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

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